Cas no 1806819-26-0 (4-Amino-2-(aminomethyl)-5-(difluoromethyl)pyridine-3-methanol)

4-Amino-2-(aminomethyl)-5-(difluoromethyl)pyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-2-(aminomethyl)-5-(difluoromethyl)pyridine-3-methanol
-
- Inchi: 1S/C8H11F2N3O/c9-8(10)4-2-13-6(1-11)5(3-14)7(4)12/h2,8,14H,1,3,11H2,(H2,12,13)
- InChI Key: SHVUHAPKAGLTFY-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(CN)C(CO)=C1N)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 182
- Topological Polar Surface Area: 85.2
- XLogP3: -0.7
4-Amino-2-(aminomethyl)-5-(difluoromethyl)pyridine-3-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029064489-1g |
4-Amino-2-(aminomethyl)-5-(difluoromethyl)pyridine-3-methanol |
1806819-26-0 | 97% | 1g |
$1,579.40 | 2022-03-31 |
4-Amino-2-(aminomethyl)-5-(difluoromethyl)pyridine-3-methanol Related Literature
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
Additional information on 4-Amino-2-(aminomethyl)-5-(difluoromethyl)pyridine-3-methanol
Recent Advances in the Study of 4-Amino-2-(aminomethyl)-5-(difluoromethyl)pyridine-3-methanol (CAS: 1806819-26-0)
In recent years, the compound 4-Amino-2-(aminomethyl)-5-(difluoromethyl)pyridine-3-methanol (CAS: 1806819-26-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine core and functional groups, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical applications.
A study published in the Journal of Medicinal Chemistry (2023) detailed the synthetic pathway of 4-Amino-2-(aminomethyl)-5-(difluoromethyl)pyridine-3-methanol, emphasizing its scalability and purity. The researchers employed a multi-step synthesis involving palladium-catalyzed cross-coupling reactions and selective fluorination, achieving a high yield of the target compound. The study also noted the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation.
Another significant breakthrough was reported in a 2024 study focusing on the compound's mechanism of action. Using in vitro assays, researchers demonstrated that 4-Amino-2-(aminomethyl)-5-(difluoromethyl)pyridine-3-methanol exhibits potent inhibitory effects on specific enzymes involved in inflammatory pathways. The study identified the compound's ability to modulate NF-κB signaling, suggesting its potential as an anti-inflammatory agent. These findings were further supported by in vivo experiments, where the compound reduced inflammation in murine models of rheumatoid arthritis.
In addition to its anti-inflammatory properties, recent research has explored the compound's potential in oncology. A 2023 preprint article highlighted its role as a small-molecule inhibitor of a key oncogenic kinase. The study utilized high-throughput screening and molecular docking simulations to elucidate the binding interactions between the compound and the kinase's active site. Preliminary results indicated significant tumor growth inhibition in xenograft models, paving the way for future clinical trials.
Despite these promising developments, challenges remain in the optimization of 4-Amino-2-(aminomethyl)-5-(difluoromethyl)pyridine-3-methanol for clinical use. Pharmacokinetic studies have revealed variable bioavailability, necessitating further formulation improvements. Additionally, ongoing toxicology assessments are critical to ensure the compound's safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to address these hurdles, accelerating the transition from bench to bedside.
In conclusion, 4-Amino-2-(aminomethyl)-5-(difluoromethyl)pyridine-3-methanol (CAS: 1806819-26-0) represents a versatile and promising candidate in drug discovery. Its multifaceted biological activities, coupled with advances in synthetic methodologies, underscore its potential to address unmet medical needs. Future research should focus on refining its pharmacological properties and expanding its therapeutic applications.
1806819-26-0 (4-Amino-2-(aminomethyl)-5-(difluoromethyl)pyridine-3-methanol) Related Products
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)



